5-Benzoyl-2-iminohexahydropyrimidine
Overview
Description
5-Benzoyl-2-iminohexahydropyrimidine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a benzoyl group attached to a hexahydropyrimidine ring, which contains an imino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-iminohexahydropyrimidine typically involves the reaction of ethyl benzoylacetate with formaldehyde and natural amino acid ester hydrochlorides in an acetate buffer (AcONa/AcOH, pH 4.0) at room temperature . This reaction yields 5-benzoylhexahydropyrimidine derivatives in moderate yields (41-61%). The reaction conditions are mild, and the process does not involve epimerization, resulting in diastereoisomerically pure products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control to produce the compound in bulk quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2-iminohexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzoyl derivatives. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
5-Benzoyl-2-iminohexahydropyrimidine has several scientific research applications, including:
Medicine: The compound’s derivatives have shown promise as potential therapeutic agents due to their biological activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-iminohexahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with the electrical properties of isolated frog sartorius muscle, causing significant depolarization at low concentrations . This suggests that the compound may affect ion channels or other components of the spike-generating mechanism, similar to the action of tetrodotoxin.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzoyl-2-iminohexahydropyrimidine include:
5-Benzoylhexahydropyrimidine: A closely related compound with similar chemical properties and biological activities.
5-(2-Hydroxybenzoyl)-2-Pyridone: Another compound with a benzoyl group, used as an inhibitor of the Caf1/CNOT7 ribonuclease.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of a benzoyl group and an iminohexahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl) benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-11-13-6-9(7-14-11)16-10(15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJSWCFJNUVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173302 | |
Record name | HM 197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19623-16-6 | |
Record name | HM 197 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HM 197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,5,6-HEXAHYDRO-2-IMINO-5-PYRIMIDINYL BENZOATE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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